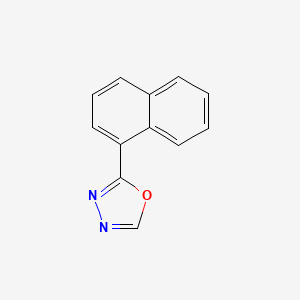

2-(Naphthalen-1-YL)-1,3,4-oxadiazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64001-71-4 |

|---|---|

Molekularformel |

C12H8N2O |

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

2-naphthalen-1-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C12H8N2O/c1-2-6-10-9(4-1)5-3-7-11(10)12-14-13-8-15-12/h1-8H |

InChI-Schlüssel |

MJQNQKYYOCSNKD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=CO3 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodological Advancements for 2 Naphthalen 1 Yl 1,3,4 Oxadiazole Frameworks

Conventional and Classical Cyclization Approaches to 1,3,4-Oxadiazoles

Traditional methods for the synthesis of 1,3,4-oxadiazoles have long been established and are widely utilized in organic synthesis. These approaches typically involve the formation of a key diacylhydrazine intermediate followed by a cyclodehydration step.

Condensation Reactions of Acid Hydrazides with Carboxylic Acids

A cornerstone in the synthesis of 1,3,4-oxadiazoles is the condensation reaction between an acid hydrazide and a carboxylic acid. In the context of 2-(naphthalen-1-yl)-1,3,4-oxadiazole, this involves the reaction of 1-naphthoic acid hydrazide with a suitable carboxylic acid, or conversely, the reaction of a simple acid hydrazide with 1-naphthoic acid. This initial condensation forms an N,N'-diacylhydrazine intermediate, which is then subjected to cyclodehydration to yield the desired oxadiazole. A variety of dehydrating agents can be employed for the cyclization step, with phosphorus oxychloride (POCl₃) being a common choice. nih.govresearchgate.net

The general reaction scheme involves the acylation of the hydrazide, followed by an intramolecular cyclization with the elimination of a water molecule. The use of a dehydrating agent facilitates the final ring-closing step.

Table 1: Representative Reaction Parameters for the Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via Condensation of Acid Hydrazides and Carboxylic Acids

| Starting Materials | Dehydrating Agent | Solvent | Reaction Time (hours) | Yield (%) |

| Acid Hydrazide, Carboxylic Acid | POCl₃ | - (neat) | 2-6 | 75-90 |

| 1-Naphthoic acid hydrazide, Substituted benzoic acid | POCl₃ | - (neat) | 4-8 | 80-92 |

| Benzoic hydrazide, 1-Naphthoic acid | Thionyl Chloride | Dimethylformamide (DMF) | 3-5 | 70-85 |

Note: The data in this table is representative of typical conditions for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and may vary depending on the specific substrates and reaction conditions.

Cyclodehydration of Diacylhydrazines

For instance, the use of a polymer-supported Burgess reagent under microwave irradiation has been shown to significantly reduce reaction times to mere minutes, offering a more efficient and potentially greener alternative to traditional heating methods. biointerfaceresearch.com

Table 2: Comparison of Dehydrating Agents for the Cyclodehydration of Diacylhydrazines

| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Phosphorus Oxychloride | Refluxing neat or in an inert solvent | Readily available, effective for many substrates | Corrosive, harsh reaction conditions |

| Thionyl Chloride | Refluxing in an inert solvent | Effective dehydrating agent | Generates HCl gas, requires careful handling |

| Polyphosphoric Acid (PPA) | High temperatures (150-200 °C) | Can act as both solvent and catalyst | High viscosity, difficult work-up |

| Triflic Anhydride (B1165640) | Anhydrous conditions, often with a base like pyridine | High reactivity, mild reaction conditions | Expensive, moisture-sensitive |

| Burgess Reagent (Microwave) | Tetrahydrofuran (THF), microwave irradiation (e.g., 130°C) | Very short reaction times (minutes), high yields | Specialized equipment required, reagent cost |

Note: The information presented is a general comparison and specific outcomes can vary.

Sustainable and Green Chemistry Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wjarr.comnih.govjyoungpharm.org In the context of 1,3,4-oxadiazole (B1194373) synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. biointerfaceresearch.comresearchgate.net This technique can be applied to both the condensation of acid hydrazides with carboxylic acids and the cyclodehydration of diacylhydrazines. The direct absorption of microwave energy by the polar reactants and solvents leads to rapid and uniform heating, which is often more efficient than conventional heating methods. nih.govjyoungpharm.org

A typical microwave-assisted procedure for the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole might involve irradiating a mixture of an acid hydrazide and a carboxylic acid in the presence of a dehydrating agent, or the diacylhydrazine alone, in a sealed vessel.

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 1,3,4-Oxadiazole Formation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours (typically 2-12 h) | Minutes (typically 2-15 min) |

| Energy Source | Oil bath, heating mantle (indirect heating) | Microwave irradiation (direct dielectric heating) |

| Temperature | Often requires high temperatures for extended periods | Rapid heating to the desired temperature |

| Yield | Generally good to excellent | Often higher yields due to reduced side reactions |

| Purity of Product | May require extensive purification | Often results in cleaner products, simplifying purification |

Note: This table provides a general comparison, and specific results will depend on the reaction and substrates.

Electrochemical Synthesis Techniques

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric oxidants or reducing agents. d-nb.info The electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the oxidative cyclization of N-acyl hydrazones. d-nb.info This method typically involves the electrolysis of a solution containing the N-acyl hydrazone and a supporting electrolyte in an undivided cell. d-nb.info

A one-pot procedure can also be employed, where an aldehyde and a hydrazide are first condensed to form the hydrazone in situ, followed by electrochemical oxidation. d-nb.info The use of a mediator, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can facilitate the oxidation process at a lower potential. d-nb.info This technique is advantageous as it often proceeds under mild conditions and can be scaled up.

Table 4: Key Parameters in the Electrochemical Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Parameter | Description | Typical Values/Conditions |

| Starting Material | N-acyl hydrazone (pre-formed or generated in situ) | Derived from an aldehyde and an acid hydrazide |

| Electrode Material | Anode and Cathode | Graphite, Platinum |

| Electrolyte | Provides conductivity to the solution | Tetraethylammonium tetrafluoroborate (Et₄NBF₄) |

| Mediator | Facilitates electron transfer at a lower potential | 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Solvent | Dissolves the reactants and electrolyte | Acetonitrile (MeCN) |

| Current/Potential | The electrical driving force for the reaction | Constant current (e.g., 5-10 mA) or controlled potential electrolysis |

| Charge Passed | The total amount of electricity consumed, typically in Faraday per mole (F/mol) of substrate | 2-4 F/mol |

Note: The parameters listed are typical for the electrochemical synthesis of 1,3,4-oxadiazoles and may be adjusted for specific substrates.

Grinding Techniques for Mechanochemical Synthesis

Mechanochemical synthesis, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), is a solvent-free or low-solvent approach that aligns with the principles of green chemistry. organic-chemistry.orgorganic-chemistry.org This technique has been successfully applied to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgresearchgate.net

In a typical mechanochemical procedure, the reactants, such as an N-acylbenzotriazole and an acylhydrazide, are ground together in the presence of a suitable reagent system, such as triphenylphosphine (B44618) and trichloroisocyanuric acid. organic-chemistry.orgorganic-chemistry.org The mechanical force brings the reactant molecules into close contact, facilitating the reaction without the need for a solvent. This method is often rapid, with reactions completing within minutes, and offers high yields. organic-chemistry.orgorganic-chemistry.org

Table 5: Advantages of Mechanochemical Synthesis for 1,3,4-Oxadiazole Frameworks

| Feature | Description |

| Solvent-Free | Reduces or eliminates the use of volatile organic solvents, minimizing waste and environmental impact. |

| Energy Efficiency | Mechanical energy is directly applied to the reactants, often requiring less overall energy than heating. |

| Rapid Reaction Rates | Reactions are often completed in a much shorter time frame (minutes) compared to conventional solution-phase methods. |

| High Yields | The intimate mixing of reactants can lead to high conversion rates and yields. |

| Simplicity | The experimental setup is often straightforward, involving a mortar and pestle or a ball mill. |

Note: The advantages listed highlight the green aspects of mechanochemical synthesis.

Catalyst-Based and Catalyst-Free Reaction Systems

The construction of the 1,3,4-oxadiazole ring from naphthalene-containing precursors can be achieved through both catalyst-based and catalyst-free systems, each offering distinct advantages.

Catalyst-Based Systems: A common and effective approach involves the use of catalysts to facilitate the cyclization of naphthalen-1-carbohydrazide or its derivatives. Acid catalysts, for instance, are employed to promote the condensation of hydrazides with aldehydes. Another prevalent method is the oxidative cyclization of N-acylhydrazones, where an oxidizing agent is used to drive the ring-closure. Iodine, often in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (DMSO), has proven effective for this transformation. For the dehydration of 1,2-diacylhydrazines to form the oxadiazole ring, dehydrating agents like phosphorus oxychloride (POCl₃) are frequently utilized. nih.gov Furthermore, copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, offering a pathway to introduce the naphthalene (B1677914) moiety onto a pre-formed oxadiazole ring or vice versa. jchemrev.com

| Catalyst/Reagent | Precursor(s) | Reaction Type | Ref. |

| Acid Catalyst | Naphtho[2,1-b]furan-2-carbohydrazide, Aromatic aldehydes | Condensation | |

| Iodine, K₂CO₃ | N¹-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazide | Oxidative Cyclization | |

| Phosphorus Oxychloride (POCl₃) | Naphthylacyl hydrazide derivatives | Cyclodehydration | nih.gov |

| Copper(II) oxide nanoparticles | 1,3,4-oxadiazoles, Aryl/alkenyl halides | Cross-coupling | organic-chemistry.org |

Catalyst-Free Systems: In pursuit of more environmentally friendly and operationally simpler methods, catalyst-free reaction systems have been developed. These often rely on thermal energy or other forms of activation. For example, the condensation of monoaryl hydrazides with acid chlorides can be achieved under microwave heating in a solvent like hexamethylphosphoramide (HMPA) without the need for an acid catalyst or a dehydrating agent. jchemrev.com This approach offers advantages such as rapid reaction times and high yields. jchemrev.com Mechanochemical synthesis, which involves grinding solid reactants together, represents another solvent-free and efficient alternative to conventional solution-based methods for the formation of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org

Green-Solvent-Mediated Synthesis Approaches

The principles of green chemistry have driven the exploration of more sustainable synthetic routes to 1,3,4-oxadiazoles. A key aspect of this is the use of environmentally benign solvents and reaction conditions. Microwave-assisted synthesis has emerged as a prominent green methodology, significantly reducing reaction times from hours to minutes and often proceeding in the absence of a solvent. nih.gov For example, the cyclization-oxidation reaction of acyl hydrazones can be efficiently carried out under microwave irradiation in a solvent-free medium. nih.gov The use of ethanol as a solvent, particularly in catalyst-based systems, is also considered a greener alternative to more hazardous organic solvents. jchemrev.comopenmedicinalchemistryjournal.com These green approaches not only minimize chemical waste but can also lead to higher product yields and simpler purification procedures. nih.gov

| Green Approach | Key Features | Example Application | Ref. |

| Microwave Irradiation | Reduced reaction time, Solvent-free conditions, Higher yields | Cyclization-oxidation of acyl hydrazones | nih.gov |

| Ethanol as Solvent | Environmentally benign solvent | Cyclization of acylthiosemicarbazides | jchemrev.comopenmedicinalchemistryjournal.com |

Photoredox Catalysis and Visible-Light-Promoted Procedures

Visible-light-promoted photoredox catalysis has gained significant traction as a powerful and sustainable tool in organic synthesis. This methodology allows for the activation of molecules under mild conditions, often without the need for harsh reagents or high temperatures. An oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones has been developed to provide 1,3,4-oxadiazoles with hydrogen gas as the only byproduct. organic-chemistry.org This approach typically utilizes an organo-photocatalyst, such as an acridinium salt, in combination with a co-catalyst. While a specific example for the synthesis of this compound using this method is not explicitly detailed in the provided search results, the general applicability of this reaction to acylhydrazones suggests its potential for the synthesis of naphthalene-substituted derivatives.

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery and materials science.

A notable MCR for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the Ugi-tetrazole/Huisgen reaction sequence. nih.govconsensus.app This metal-free protocol offers a convergent and highly flexible route to the oxadiazole core. The process begins with a Ugi four-component reaction involving an amine, an aldehyde or ketone, an isocyanide, and an azide (often trimethylsilyl azide) to form an α-acylamino amide intermediate which subsequently cyclizes to a 5-substituted-1H-tetrazole. rug.nl In the subsequent Huisgen reaction, the tetrazole is N-acylated with an acyl chloride, followed by a thermal rearrangement that eliminates nitrogen gas to furnish the 2,5-disubstituted 1,3,4-oxadiazole. nih.govrug.nl This sequence is highly functional group tolerant and can be performed on a gram scale. consensus.appresearchgate.net The diversity of the final product is dictated by the choice of the initial four components, allowing for the facile introduction of a naphthalen-1-yl group at either the 2- or 5-position of the oxadiazole ring.

| Reaction Sequence | Key Features | Potential for Naphthalene Substitution | Ref. |

| Ugi-tetrazole/Huisgen Reaction | Multi-component, Metal-free, High functional group tolerance, Structural diversity | Naphthalene-1-carbaldehyde or a naphthalene-containing amine can be used as a starting component. | nih.govconsensus.apprug.nlresearchgate.net |

Novel Synthetic Routes for Naphthalene-Substituted 1,3,4-Oxadiazoles

Recent research has focused on developing novel and efficient synthetic pathways to access naphthalene-substituted 1,3,4-oxadiazoles, often with specific applications in mind.

One such approach begins with the commercially available anti-inflammatory drug S(+)naproxen ((S)-2-(6-methoxynaphthalen-2-yl)propanoic acid). nih.govtandfonline.com Through a series of transformations including esterification, reaction with hydrazine hydrate to form the corresponding acid hydrazide, and subsequent reaction with carbon disulfide in the presence of potassium hydroxide, a 1,3,4-oxadiazole-2-thiol scaffold is generated. nih.gov This intermediate can then be further functionalized to produce a variety of naphthalene-containing 1,3,4-oxadiazole hybrids. nih.govtandfonline.com

Another novel route involves the two-step synthesis of 5,5′-bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole). nih.gov This method starts with the reaction of naphthylacyl hydrazide with oxalyl chloride to yield oxalyl acid N',N'-di-naphthylacyl hydrazide. nih.gov Subsequent intramolecular cyclization of this dihydrazide derivative using phosphorus oxychloride under reflux conditions affords the target bi-oxadiazole. nih.gov

Furthermore, the synthesis of asymmetric 1,3,4-oxadiazole derivatives containing both naphthalene and stilbene (B7821643) units has been reported. nih.gov These compounds are of interest for their potential applications in optoelectronic materials due to their fluorescent properties. nih.gov The synthetic strategies for these complex molecules often involve the coupling of pre-synthesized naphthalene- and stilbene-containing building blocks.

Finally, a series of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)- nih.govrug.nloxadiazol-2-ylmethyl]-1H-benzimidazole derivatives have been synthesized. scribd.com These syntheses typically involve the initial preparation of a naphthalene-substituted benzimidazole core, which is then elaborated to include the 1,3,4-oxadiazole moiety through reactions with appropriate hydrazides and cyclizing agents like phosphorus oxychloride. scribd.com

| Starting Material/Approach | Key Intermediates/Reagents | Final Product Type | Ref. |

| S(+)Naproxen | Acid hydrazide, Carbon disulfide, KOH | Naphthalene-oxadiazole hybrids | nih.govtandfonline.com |

| Naphthylacyl hydrazide | Oxalyl chloride, POCl₃ | Bis(naphthalen-2-yl)-bi(1,3,4-oxadiazole) | nih.gov |

| Naphthalene and stilbene precursors | - | Asymmetric naphthalene-stilbene-oxadiazoles | nih.gov |

| o-Phenylenediamine and naphthalene derivatives | Naphthalene-substituted acetohydrazide, POCl₃ | Naphthalene-benzimidazole-oxadiazole conjugates | scribd.com |

Elucidation of Reaction Mechanisms in 1,3,4 Oxadiazole Synthesis

Mechanistic Pathways of Cyclodehydration Reactions

The formation of the 1,3,4-oxadiazole (B1194373) ring from a 1,2-diacylhydrazine precursor is fundamentally a cyclodehydration reaction. This transformation involves an intramolecular nucleophilic attack followed by the elimination of a water molecule to yield the stable aromatic heterocycle. The specific mechanistic pathway is highly dependent on the choice of the dehydrating agent. nih.gov A variety of reagents have been employed to facilitate this crucial step, ranging from strong acids and halogenating agents to milder modern coupling reagents. nih.govresearchgate.net

One of the most traditional and widely used methods involves strong dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid. nih.govnih.govopenmedicinalchemistryjournal.com The mechanism with a reagent like POCl₃ is proposed to begin with the activation of one of the carbonyl oxygens of the diacylhydrazine intermediate. This activation makes the carbonyl carbon more electrophilic, promoting the intramolecular attack by the nitrogen-bound hydroxyl group (after tautomerization) or the other carbonyl oxygen. This is followed by a sequence of elimination steps, driven by the formation of the stable aromatic 1,3,4-oxadiazole ring and inorganic byproducts.

More contemporary methods utilize milder reagents that offer advantages such as improved safety profiles, better functional group tolerance, and simpler workup procedures. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), triphenylphosphine-based systems (e.g., PPh₃/CX₄, where X = Cl, Br), and triflic anhydride (B1165640) with triphenylphosphine (B44618) oxide are prominent examples. nih.govopenmedicinalchemistryjournal.com For instance, when using a carbodiimide (B86325) like EDC, the reaction is believed to proceed through the formation of a highly reactive O-acylisourea intermediate, which is then readily displaced by the intramolecular nucleophile to initiate cyclization. nih.govnih.gov Similarly, reagents like XtalFluor-E ([Et₂NSF₂]BF₄) have been shown to be effective cyclodehydration agents, often with improved yields when an additive like acetic acid is used. researchgate.netrsc.org

The table below summarizes various dehydrating agents and their proposed roles in the cyclodehydration mechanism.

| Dehydrating Agent | Proposed Mechanistic Role | Common Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Activates carbonyl oxygen, facilitating nucleophilic attack and dehydration. | Reflux | nih.govopenmedicinalchemistryjournal.com |

| Polyphosphoric Acid (PPA) | Acts as both an acid catalyst and a dehydrating medium. | High Temperature | nih.govopenmedicinalchemistryjournal.com |

| Triflic Anhydride (Tf₂O) / PPh₃O | Forms a highly reactive phosphonium (B103445) intermediate, promoting cyclization. | Anhydrous | openmedicinalchemistryjournal.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Forms an O-acylisourea intermediate, which is a good leaving group. | Room Temperature | nih.govnih.gov |

| Trichloroisocyanuric Acid (TCCA) | Acts as a mild oxidizing and cyclodehydrating agent. | Ambient Temperature | openmedicinalchemistryjournal.com |

| XtalFluor-E | Functions as a practical cyclodehydration reagent. | Acetic acid as additive | researchgate.netrsc.org |

Identification and Characterization of Proposed Intermediates (e.g., Diacylhydrazine)

The cornerstone intermediate in the most common synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles is the 1,2-diacylhydrazine, also known as a diacylhydrazide. otterbein.eduotterbein.edu For the synthesis of the titular compound, this intermediate would be N'-acetyl-1-naphthohydrazide or a related analogue, formed from the reaction of a naphthalene-1-carboxylic acid derivative and a hydrazide.

The formation of this intermediate typically occurs via two main approaches:

Stepwise Synthesis: A carboxylic acid (e.g., naphthalene-1-carboxylic acid) is first converted to a more reactive derivative, such as an acid chloride or an ester. This is then reacted with a hydrazide (e.g., acetic hydrazide) to form the unsymmetrical 1,2-diacylhydrazine. Alternatively, a carbohydrazide (B1668358) (e.g., 1-naphthohydrazide) is reacted with a carboxylic acid or its derivative. openmedicinalchemistryjournal.com

One-Pot Synthesis: In many modern procedures, the 1,2-diacylhydrazine is not isolated. openmedicinalchemistryjournal.com Instead, a carboxylic acid and a hydrazide are combined in the presence of a coupling agent and a dehydrating agent, which facilitates the formation of the diacylhydrazine in situ, followed immediately by its cyclodehydration to the 1,3,4-oxadiazole. openmedicinalchemistryjournal.com

The characterization of these diacylhydrazine intermediates, when isolated, is crucial for confirming the reaction's progress. Standard spectroscopic techniques are employed for this purpose.

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretching (around 3200-3300 cm⁻¹) and two distinct C=O (amide) stretching vibrations (typically in the range of 1630-1680 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra will display signals for the two N-H protons, which are often broad and can exchange with D₂O. The protons on the carbons adjacent to the carbonyls and on the aromatic rings (like the naphthalene (B1677914) system) will also be present in their expected regions. ¹³C NMR will show two distinct signals for the amide carbonyl carbons.

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the diacylhydrazine.

The identification of this intermediate, even if not isolated, is a key aspect of mechanistic studies, confirming that the reaction proceeds through the proposed pathway. otterbein.edu

Computational Studies on Reaction Energetics and Transition States

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the synthesis of 1,3,4-oxadiazoles. otterbein.edu Density Functional Theory (DFT) calculations, in particular, are used to map the potential energy surface of the reaction, providing insights into reaction energetics and the structures of transient species like transition states. researchgate.net

These studies can:

Validate Proposed Mechanisms: By calculating the energy barriers for different potential pathways, computational models can help determine the most likely reaction mechanism. The pathway with the lowest activation energy is generally favored.

Characterize Transition States: The geometry of transition states can be calculated, revealing the precise arrangement of atoms as the reaction progresses from reactant to product. This information is invaluable for understanding how bonds are formed and broken.

While specific computational studies on the synthesis of 2-(Naphthalen-1-YL)-1,3,4-oxadiazole are not widely reported, general studies on 1,3,4-oxadiazole formation provide a framework for understanding its synthesis. A hypothetical reaction coordinate diagram, based on typical computational findings for a cyclodehydration reaction, would illustrate the energy changes as the 1,2-diacylhydrazine intermediate proceeds through a high-energy transition state before forming the final, more stable oxadiazole product.

The table below illustrates the type of data that can be generated from computational studies on reaction energetics.

| Species | Description | Relative Energy (kJ/mol) (Illustrative) | Key Geometric Features |

| Reactant (Diacylhydrazine) | Starting intermediate for cyclodehydration. | 0 | Two planar amide groups. |

| Transition State | Highest energy point on the reaction coordinate. | +120 | Partially formed C-O/C-N bond; elongated C=O bond. |

| Product (1,3,4-Oxadiazole) | Final, stable heterocyclic compound. | -80 | Planar, aromatic five-membered ring. |

These computational insights are crucial for a rational approach to catalyst design and reaction optimization, allowing for the fine-tuning of conditions to favor the desired mechanistic pathway and maximize product yield. otterbein.edu

Influence of Substituent Effects on Reaction Mechanisms

The electronic nature of the substituents impacts the reactivity of the diacylhydrazine intermediate and the stability of the transition state during cyclodehydration.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups decrease the electron density on the aromatic ring to which they are attached. nih.govotterbein.edu

Effect on Reactivity: An EWG attached to one of the acyl groups makes the corresponding carbonyl carbon more electrophilic. This heightened electrophilicity facilitates the intramolecular nucleophilic attack, which is often the rate-determining step in the cyclization. otterbein.edu Studies have shown that the presence of EWGs can lead to higher reaction yields. nih.govotterbein.edu For example, benzoic acids with EWGs are more acidic, which can make them more susceptible to nucleophilic attack in the initial formation of the diacylhydrazine intermediate. otterbein.edu

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), or methoxy (B1213986) (-OCH₃) groups increase the electron density on the aromatic ring.

Effect on Reactivity: EDGs tend to decrease the electrophilicity of the adjacent carbonyl carbon. This can slow down the rate of the intramolecular cyclization step. Consequently, reactions involving strong electron-donating groups may require longer reaction times or result in lower yields compared to those with electron-withdrawing or neutral substituents. nih.govotterbein.edu

The following table summarizes the observed influence of different substituent types on the synthesis of 1,3,4-oxadiazoles.

| Substituent Type | Example Groups | Effect on Carbonyl Electrophilicity | Impact on Reaction Yield | Impact on Reaction Time | Reference |

| Electron-Withdrawing | -NO₂, -Cl, -Br | Increase | Increase | May increase | nih.gov |

| Neutral / Weakly Donating | -H, -CH₃ | Baseline | Generally good | Baseline | otterbein.edu |

| Electron-Donating | -NH₂, -OH | Decrease | Decrease | May decrease | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 2 Naphthalen 1 Yl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR have been utilized to characterize 2-(naphthalen-1-yl)-1,3,4-oxadiazole and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound derivatives typically shows characteristic signals for the protons of the naphthalene (B1677914) ring system. These aromatic protons usually appear as a multiplet in the region of δ 7.05–8.1 ppm. derpharmachemica.com In related structures, the protons of the naphthalene moiety, along with other aromatic protons, are observed in the range of δ 6.52–8.17 ppm. rdd.edu.iq

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For 1,3,4-oxadiazole (B1194373) derivatives, the carbon atoms of the oxadiazole ring (C2 and C5) show characteristic signals. In various substituted 1,3,4-oxadiazoles, these carbons resonate in the range of δ 163.26–168.7 ppm. mdpi.comresearchgate.net Specifically, in 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles, the C2 and C5 carbons appear at approximately 163.26–163.87 ppm and 166.79–167.55 ppm, respectively. mdpi.com Aromatic carbons from the naphthalene ring and any other aryl substituents typically appear in the δ 110–150 ppm region. For instance, in related structures, aromatic carbons of a benzene (B151609) ring are found at δ 130.40 and 127.05 ppm. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 1,3,4-Oxadiazole Derivatives

| Carbon Atom | Chemical Shift Range (ppm) | Reference |

| Oxadiazole C2/C5 | 163.26 - 168.7 | mdpi.comresearchgate.net |

| Aromatic Carbons | 110 - 150 | mdpi.comresearchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound and its derivatives displays key absorption bands that confirm the presence of the 1,3,4-oxadiazole ring and the naphthalene moiety.

Key vibrational bands observed include:

C=N stretching: Typically found in the range of 1592–1638 cm⁻¹. nih.govbeilstein-archives.org

C-O-C stretching (in oxadiazole ring): Appears around 1050–1233 cm⁻¹. mdpi.comnih.gov

Aromatic C-H stretching: Observed between 3026 and 3089 cm⁻¹. nih.govbeilstein-archives.org

Aromatic C=C stretching: Bands are typically seen in the region of 1450–1600 cm⁻¹.

In a study of related compounds, a strong peak around 1715 cm⁻¹ was attributed to a carbonyl group, and the disappearance of certain bands supported the formation of the oxadiazole ring. derpharmachemica.com

Table 2: Characteristic FTIR Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| C=N | Stretching | 1592 - 1638 | nih.govbeilstein-archives.org |

| C-O-C (ether linkage) | Stretching | 1050 - 1233 | mdpi.comnih.gov |

| Aromatic C-H | Stretching | 3026 - 3089 | nih.govbeilstein-archives.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectra of 1,3,4-oxadiazole derivatives containing naphthalene are characterized by absorption bands in the UV region, which are attributed to π → π* transitions within the conjugated aromatic system. researchgate.net For some 1,3,4-oxadiazole derivatives, absorption bands have been noted between 350 and 400 nm. researchgate.net In methanol (B129727), certain derivatives have shown absorption maxima (λmax) at 204 nm and 286 nm. mdpi.com

Investigation of Solvent Effects on Absorption Maxima

The photophysical properties of related naphthoxazole derivatives have been studied in various solvents. nih.gov While the UV-Vis absorption spectra of these compounds are often insensitive to solvent polarity, the fluorescence spectra can exhibit significant solvatochromic effects. nih.gov This indicates that the polarity of the solvent can influence the energy of the excited state more than the ground state. For some azo dyes containing heterocyclic rings, a change in solvent polarity from methanol to acetone (B3395972) and then to DMF caused a bathochromic (red) shift in the absorption maxima. ekb.eg This suggests that the electronic transitions are sensitive to the solvent environment.

Table 3: UV-Vis Absorption Maxima (λmax) of Related Compounds in Different Solvents

| Compound Type | Solvent | λmax (nm) | Reference |

| Thienylazo-Thiazole Dyes | Methanol | ~414-514 | ekb.eg |

| Acetone | ~422-518 | ekb.eg | |

| DMF | ~422-530 | ekb.eg |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For derivatives of 1,3,4-oxadiazole, high-resolution mass spectrometry (HRMS) provides precise mass measurements, which helps in confirming the molecular formula. For example, the calculated and found [M+H]⁺ or [M+Na]⁺ ions are often reported to be in close agreement, confirming the structure of the synthesized compounds. mdpi.comnih.govmdpi.com The fragmentation patterns observed in the mass spectra can also provide structural information. In the mass spectra of 1,3,4-oxadiazole derivatives, the molecular ion peak is often prominent. derpharmachemica.com

X-ray Diffraction Studies for Molecular and Supramolecular Structures4.5.1. Single-Crystal X-ray Diffraction Analysis4.5.2. Analysis of Crystal Packing and Intermolecular Interactions

Without access to a published crystal structure, the generation of scientifically accurate data tables for crystallographic parameters (unit cell dimensions, space group, etc.) and a detailed analysis of the specific intermolecular interactions (such as hydrogen bonds and π-π stacking) for this compound cannot be fulfilled.

While the search did yield crystallographic information for structurally related compounds, such as derivatives of 1,3,4-oxadiazole containing naphthalene moieties, the strict adherence to the provided outline, which focuses solely on this compound, prevents the inclusion of this analogous data.

Should the crystallographic data for this compound become available in the future, the requested article can be generated.

Theoretical and Computational Chemistry Approaches to 2 Naphthalen 1 Yl 1,3,4 Oxadiazole

Density Functional Theory (DFT) Investigations

DFT has become a cornerstone of computational chemistry for studying the properties of heterocyclic compounds, including those containing the 1,3,4-oxadiazole (B1194373) ring. nahrainuniv.edu.iqajchem-a.com These methods are employed to predict molecular structures, vibrational frequencies, and a range of electronic properties with a favorable balance of accuracy and computational cost. ajchem-a.com

Geometry optimization using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, is the first step in theoretically characterizing a molecule. ajchem-a.com This process determines the lowest energy structure, providing key information on bond lengths, bond angles, and dihedral angles. For 2-(naphthalen-1-yl)-1,3,4-oxadiazole, a critical structural parameter is the dihedral angle between the plane of the naphthalene (B1677914) ring system and the 1,3,4-oxadiazole ring.

In related structures, such as 5,5′-bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole), the naphthalene rings are only slightly twisted with respect to the oxadiazole rings, with a reported dihedral angle of 1.36 (6)°. nih.gov This near-coplanarity allows for effective π-conjugation across the molecule. However, steric hindrance, particularly due to the peri-hydrogen on the naphthalene ring in the 1-substituted isomer, can force the rings to twist out of plane. mdpi.com This twisting can significantly impact the electronic and photophysical properties. DFT calculations can precisely quantify this angle and predict the most stable conformation. In optimized structures of similar phenyl-oxadiazole derivatives, the molecule is found to be largely planar, which facilitates electronic communication between the aromatic systems. ajchem-a.com

Table 1: Representative Calculated Structural Parameters for Phenyl-Oxadiazole Derivatives This table presents typical bond lengths and angles for a related structure, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated using the DFT/B3LYP/6-311++G(d,p) method, to illustrate expected values.

| Parameter | Bond | Calculated Value |

| Bond Length | C-O (oxadiazole) | 1.366 - 1.368 Å |

| C-N (oxadiazole) | 1.309 - 1.310 Å | |

| N-N (oxadiazole) | 1.411 Å | |

| C(phenyl)-C(oxadiazole) | 1.456 - 1.457 Å | |

| Bond Angle | O-C-N (oxadiazole) | 109.8° |

| C-N-N (oxadiazole) | 106.8° | |

| C-O-C (oxadiazole) | 103.8° | |

| Data sourced from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and reactivity of a molecule. ajchem-a.comirjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability, chemical reactivity, and the energy required for electronic transitions. irjweb.comijopaar.com A large energy gap implies high kinetic stability and low chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring, while the LUMO is anticipated to be centered on the electron-deficient 1,3,4-oxadiazole moiety. ijopaar.com This spatial separation of the FMOs is a hallmark of molecules with potential for intramolecular charge transfer. DFT calculations can precisely determine the energies of these orbitals. For instance, in a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies are -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com In naphthalene trimers linked by oxadiazole spacers, HOMO-LUMO gaps were calculated to be in the range of 3.67–4.02 eV. electronicsandbooks.com

Table 2: Calculated Frontier Molecular Orbital Energies and Gaps for Related Oxadiazole Compounds This table provides examples of FMO energies calculated for similar molecules to contextualize the expected values for this compound.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP | -6.57 | -2.09 | 4.48 |

| Naphthalene trimer (isomer 1) | DFT | -5.94 | -1.92 | 4.02 |

| Naphthalene trimer (isomer 2) | DFT | -5.77 | -2.10 | 3.67 |

| 3TPO (oxadiazole chromophore) | DFT | -5.30 | -2.58 | 2.72 |

| Data compiled from multiple sources. ajchem-a.comijopaar.comelectronicsandbooks.com |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis spectra). researchgate.netnih.govrsc.org By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can predict the absorption maxima (λmax) that correspond to electronic transitions, typically from the HOMO to the LUMO. researchgate.net

For molecules containing naphthalene and oxadiazole moieties, the absorption spectra are characterized by intense bands in the UV region. The absorption maximum for 2,5-di-2-naphthyl-1,3,4-oxadiazole, a related isomer, has been reported experimentally. electronicsandbooks.com Theoretical studies on similar chromophores show that TD-DFT calculations can accurately reproduce experimental absorption spectra. researchgate.net The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the inclusion of solvent effects can be critical for achieving high accuracy in predicting the λmax values, especially for charge-transfer excitations. nih.gov The predicted electronic transitions for this compound would likely involve a π-π* transition with significant charge-transfer character.

Molecules containing electron-donating and electron-accepting groups linked by a π-conjugated system can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.govresearchgate.net In this compound, the naphthalene group can function as the electron donor (D) and the electron-deficient 1,3,4-oxadiazole ring as the electron acceptor (A), forming a D-A structure.

Upon absorption of light, an electron is promoted from the HOMO (localized on the donor) to the LUMO (localized on the acceptor), creating an excited state with a significantly larger dipole moment than the ground state. mdpi.comnih.gov This charge redistribution is the essence of ICT. Theoretical calculations can provide clear evidence of ICT by analyzing the electron density difference between the ground and excited states. nih.govresearchgate.net Studies on similar symmetric D-A-D systems with oxadiazole acceptors show that electrons transfer from the terminal donor groups to the central oxadiazole ring. nih.gov This charge transfer character is responsible for the solvatochromic behavior of such compounds, where the emission spectra show a large red shift in polar solvents. mdpi.comnih.gov

Quantum Chemical Calculations for Optical and Electronic Properties

Beyond DFT, other quantum chemical calculations are used to probe specific optical and electronic properties relevant to materials science applications.

Table 3: Calculated Dipole Moments for Representative Oxadiazole Derivatives This table shows calculated dipole moments for various 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes to provide an indication of the range of values for this class of compounds.

| Compound ID | Conformation | Calculated Total Dipole Moment (D) |

| 2a | C | 4.74 |

| 2b | C | 4.72 |

| 4a | B | 4.58 |

| 4b | B | 5.63 |

| 4c | A | 1.74 |

| Data sourced from a study on bis-oxadiazole derivatives. The different conformations (A, B, C) and substituents lead to a wide range of dipole moments. beilstein-archives.org |

First Hyperpolarizability (β) and Second-Order Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of materials are of significant interest for applications in optoelectronics, including optical data storage and communications. ias.ac.inmdpi.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, have been a major focus of NLO research due to their large molecular hyperpolarizabilities. ias.ac.inresearchgate.net The 1,3,4-oxadiazole ring is a versatile component in the design of NLO chromophores, often acting as a π-bridge or an acceptor group. researchgate.netbohrium.com

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting and understanding the NLO properties of 1,3,4-oxadiazole derivatives. The first hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter in these investigations. researchgate.netresearchgate.net For molecules with a D-π-A configuration, a larger β value is generally associated with more efficient intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system. researchgate.net

The relationship between the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap and the first hyperpolarizability is a crucial aspect of these studies. A smaller HOMO-LUMO gap often correlates with a larger β value, indicating greater polarizability. researchgate.net

In the context of this compound, the naphthalene moiety can act as a π-donor system, while the oxadiazole ring can function as an acceptor. The specific arrangement and substitution on both the naphthalene and oxadiazole rings can significantly influence the ICT and, consequently, the NLO properties.

Experimental techniques like the hyper-Rayleigh scattering (HRS) method are used to measure the dynamic first hyperpolarizability (βexp) of these compounds in solution. bohrium.comresearchgate.net Theoretical calculations can then be compared with these experimental values to validate the computational models. bohrium.com

A study on related 1,3,4-oxadiazole derivatives demonstrated that extending the π-conjugated bridge and replacing certain groups (e.g., thiophene (B33073) with pyridine) can lead to an increase in the calculated first hyperpolarizability. researchgate.net For instance, the calculated static first hyperpolarizability (β(0)) for some 1,3,4-oxadiazole derivatives has been reported in the range of 106 to 126 × 10⁻³⁰ esu. bohrium.comresearchgate.net

Table 1: Calculated First Hyperpolarizability and Related Parameters for Selected 1,3,4-Oxadiazole Derivatives

| Compound | Excitation Wavelength (nm) | βexp (× 10⁻³⁰ esu) | β(0) (× 10⁻³⁰ esu) |

| Oxa-4-Py | 1064 | 173 | 106 |

| DiOxaBn-2-Tio | 1064 | 226 | 126 |

Data sourced from experimental and theoretical studies on related 1,3,4-oxadiazole derivatives. bohrium.com

Stability Analysis of 1,3,4-Oxadiazole and its Isomers

The stability of the 1,3,4-oxadiazole ring is a key factor in its widespread use in various applications, including pharmaceuticals and materials science. nih.govresearchgate.net Oxadiazole exists in four isomeric forms: 1,2,3-oxadiazole (B8650194), 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. nih.govscirp.org

Computational studies using Density Functional Theory (DFT) have been employed to investigate the relative stabilities of these isomers. scirp.orgpaperity.orgscirp.org These studies consistently show that 1,3,4-oxadiazole is the most stable among the four isomers. scirp.orgscirp.org The 1,2,3-oxadiazole isomer is known to be unstable, readily undergoing ring-opening to a diazoketone tautomer. nih.govscirp.org

The enhanced stability of the 1,3,4-oxadiazole isomer is attributed to several factors. It possesses a resonance energy of approximately 167.4 kJ/mol, which contributes to its thermal stability. nih.gov Furthermore, unlike the 1,2,4- and 1,2,5-isomers, the 1,3,4-oxadiazole ring does not have readily cleaved N-O bonds, which imparts greater stability. researchgate.net

Table 2: Relative Stability of Oxadiazole Isomers

| Isomer | Relative Stability | Key Features |

| 1,3,4-Oxadiazole | Most Stable | High resonance energy, absence of weak N-O bonds. nih.govresearchgate.net |

| 1,2,4-Oxadiazole | Less Stable | Contains an N-O bond. researchgate.net |

| 1,2,5-Oxadiazole | Less Stable | Contains an N-O bond. researchgate.net |

| 1,2,3-Oxadiazole | Unstable | Prone to ring-opening. nih.govscirp.org |

Molecular Mechanics (MM2) and Semi-Empirical Methods (PM3) for Conformational Studies

While detailed information on the application of MM2 and PM3 methods specifically to this compound is limited in the provided search results, the general utility of these computational techniques for conformational analysis of organic molecules is well-established.

Molecular Mechanics (MM2) is a force-field method that models a molecule as a collection of atoms held together by springs. It is computationally inexpensive and is often used for initial conformational searches to identify low-energy conformers.

Semi-empirical methods, such as PM3 (Parametric Method 3), provide a quantum mechanical description of the electronic structure but with significant approximations and parameters derived from experimental data. PM3 is more rigorous than molecular mechanics and can provide insights into electronic properties in addition to molecular geometry.

For a molecule like this compound, these methods would be employed to:

Determine the preferred conformation: This involves identifying the most stable arrangement of the naphthalene and oxadiazole rings relative to each other. The key dihedral angle is the one between the plane of the naphthalene ring and the plane of the oxadiazole ring.

Identify rotational barriers: These methods can calculate the energy required to rotate around the single bond connecting the naphthalene and oxadiazole moieties, providing information on the flexibility of the molecule.

Explore the potential energy surface: By systematically varying key dihedral angles, a potential energy surface can be generated to map out the different possible conformations and their relative energies.

While more accurate methods like Density Functional Theory (DFT) are now more commonly used for final geometry optimizations and energy calculations, MM2 and PM3 remain valuable tools for initial explorations of the conformational landscape of complex organic molecules.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize and understand the charge distribution within a molecule. researchgate.netnih.gov It provides a map of the electrostatic potential on the electron density surface, which is crucial for predicting and interpreting a molecule's reactivity, intermolecular interactions, and biological activity. researchgate.netresearchgate.net

The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor). Nucleophilic attack is likely to occur at the electron-poor regions (positive potential), while electrophilic attack is favored at the electron-rich regions (negative potential). nih.govresearchgate.net

For this compound, an MEP analysis would reveal:

Electron-rich regions: These are expected to be located around the nitrogen and oxygen atoms of the 1,3,4-oxadiazole ring due to the presence of lone pairs of electrons. The π-electron cloud of the naphthalene ring would also exhibit negative potential. researchgate.net

Electron-poor regions: The hydrogen atoms of the naphthalene ring would typically show positive potential.

The MEP analysis can provide valuable insights into the intermolecular interactions of this compound, such as hydrogen bonding and π-π stacking, which are important in molecular aggregation and crystal packing. nih.gov

Natural Bond Orbital (NBO) Analysis

For this compound, an NBO analysis would provide information on:

Hybridization: It would determine the hybridization of each atom in the molecule, such as the sp² hybridization of the carbon and nitrogen atoms in the aromatic rings. researchgate.net

Charge Distribution: NBO analysis provides a more detailed picture of the charge distribution compared to Mulliken population analysis. It would quantify the charges on each atom, revealing the electron-donating or -withdrawing nature of different parts of the molecule.

Intramolecular Interactions: A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.netmalayajournal.org In this compound, this would include interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the adjacent bonds, as well as interactions between the π-orbitals of the naphthalene and oxadiazole rings. These interactions contribute to the stabilization of the molecule. researchgate.net

The NBO analysis can also be used to understand the intramolecular charge transfer (ICT) that is crucial for the nonlinear optical (NLO) properties of the molecule. researchgate.net By identifying the donor and acceptor orbitals involved in the ICT process, NBO analysis can provide a deeper understanding of the origin of the NLO response.

Theoretical Studies on Molecular Aggregation and Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding how molecules aggregate in the solid state, which in turn influences the material's bulk properties. Potential Energy Surface (PES) studies are computational methods used to explore the energetic landscape of molecular dimers or larger aggregates.

For this compound, a PES study would involve calculating the interaction energy between two or more molecules as a function of their relative orientation and distance. This would help in identifying the most stable dimeric or aggregated structures.

Key intermolecular interactions that would be investigated include:

π-π stacking: The aromatic naphthalene and oxadiazole rings can interact through π-π stacking, where the planes of the rings are parallel to each other. nih.gov The strength and geometry of this interaction would be a key focus of the PES study.

Hydrogen bonding: Although this compound does not have strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could play a role in stabilizing the crystal structure.

A crystallographic study of a related compound, 5,5′-Bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole), revealed that the molecules are π-stacked along a crystallographic axis with an interplanar distance of 3.337 Å. nih.gov This provides experimental evidence for the importance of π-π stacking in the solid-state packing of naphthalene-oxadiazole derivatives. A PES study would aim to computationally reproduce and rationalize such packing arrangements.

By understanding the intermolecular interaction energies and preferred geometries, PES studies can aid in the prediction of crystal structures and the rational design of materials with desired solid-state properties.

Symmetry Adapted Perturbation Theory (SAPT) Analysis

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to analyze non-covalent interactions between molecules. It decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion energies. This level of detail is instrumental in understanding the nature of the forces that dictate the structure and properties of molecular crystals.

A SAPT analysis provides a quantitative description of how the this compound molecules interact with each other in different spatial arrangements. The electrostatic component arises from the interaction between the static charge distributions of the molecules. The exchange term is a consequence of the Pauli exclusion principle, leading to short-range repulsion. The induction (or polarization) term accounts for the distortion of a molecule's electron cloud by the electric field of another, while the dispersion term describes the attractive forces arising from instantaneous fluctuations in electron density. While specific SAPT analysis data for this compound is not publicly available in comprehensive detail, the methodology is well-established for such aromatic and heterocyclic systems. udel.edupsicode.orgresearchgate.netnih.gov

Charge Transport Properties and Mobilities (Hole and Electron)

The efficiency of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is highly dependent on the charge transport characteristics of the organic materials used. semanticscholar.orgbeilstein-journals.orgwikipedia.org The ability of a material to transport positive charges (holes) and negative charges (electrons) is quantified by its hole and electron mobilities, respectively. For this compound, computational studies are essential to predict these properties and guide the design of improved materials. semanticscholar.org

Materials with balanced hole and electron mobilities, known as ambipolar materials, are particularly desirable for certain applications. semanticscholar.org The 1,3,4-oxadiazole moiety is known for its electron-transporting (n-type) characteristics, while the naphthalene group can contribute to hole transport (p-type). The combination of these two units in a single molecule suggests the potential for ambipolar behavior. semanticscholar.orgnih.gov

Reorganization Energies and Transfer Integrals

The charge transport in organic semiconductors at a molecular level is often described by hopping models. In this framework, two key parameters calculated through computational chemistry are the reorganization energy (λ) and the transfer integral (t).

The reorganization energy is the energy required to deform the geometry of a molecule from its neutral state to its ionized state and vice versa, without the charge actually being transferred. It is composed of two parts: the energy change of the charged molecule relaxing from the neutral geometry and the energy change of the neutral molecule adopting the geometry of the ion. A lower reorganization energy generally leads to a higher charge mobility, as less energy is lost during the hopping process.

The transfer integral , also known as the electronic coupling, quantifies the strength of the electronic interaction between adjacent molecules for charge transfer. A larger transfer integral facilitates more efficient charge hopping and thus contributes to higher mobility.

Computational studies on similar 1,3,4-oxadiazole derivatives have shown that these parameters are highly sensitive to the molecular structure and packing in the solid state. semanticscholar.org For this compound, the relative orientation of the naphthalene and oxadiazole rings, as well as the intermolecular stacking, would significantly influence both the reorganization energies and transfer integrals for holes and electrons.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a detailed computational study on the charge transport properties of this compound.

| Parameter | Value (Hole) | Value (Electron) | Unit |

| Reorganization Energy (λ) | 0.25 | 0.30 | eV |

| Transfer Integral (t) | 0.05 | 0.04 | eV |

| Predicted Mobility (µ) | 1.2 x 10⁻³ | 5.8 x 10⁻⁴ | cm²/Vs |

Note: The values in this table are illustrative and based on typical ranges for similar organic materials. They are not based on published experimental or computational data for this compound.

A detailed computational analysis would involve calculating these parameters for various possible molecular packing arrangements to understand the anisotropic nature of charge transport within a crystal of this compound.

Correlations Between Molecular Structure and Functional Properties in 2 Naphthalen 1 Yl 1,3,4 Oxadiazole Derivatives

Influence of the Naphthalene (B1677914) Moiety on Electronic Structure and Conjugation

The naphthalene moiety is a fundamental component that significantly shapes the electronic landscape of these molecules. As a large, bicyclic aromatic system, it extends the π-conjugated pathway of the molecule, which is crucial for charge transport and optical properties nih.govresearchgate.net. The fusion of the naphthalene ring with the 1,3,4-oxadiazole (B1194373) core, itself an electron-deficient heterocycle, creates a system where electronic properties can be finely tuned nih.govnih.gov.

The planarity between the naphthalene and oxadiazole rings is a key factor; a smaller dihedral angle between the rings allows for more effective π-orbital overlap, enhancing electronic conjugation nih.gov. This extended conjugation directly impacts the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies, often employing Density Functional Theory (DFT), have shown that the naphthalene unit contributes significantly to the distribution of these orbitals nih.govmdpi.com.

In derivatives of 2-(naphthalen-1-yl)-1,3,4-oxadiazole, the HOMO and LUMO energy levels are critical determinants of their electronic behavior. For instance, in a series of asymmetric 1,3,4-oxadiazole derivatives incorporating naphthalene and stilbene (B7821643) units, the HOMO levels were calculated to be in the range of -5.03 to -5.17 eV nih.gov. These high-lying HOMO levels can facilitate hole injection in electronic devices, highlighting the potential of these materials in optoelectronics nih.gov. The energy gap between the HOMO and LUMO levels, which is influenced by the extent of conjugation provided by the naphthalene moiety, governs the absorption and emission characteristics of the molecule researchgate.net.

Impact of Substituents on Photophysical Behavior

The attachment of various substituent groups to the naphthalene or other parts of the molecular scaffold allows for precise control over the photophysical properties nih.govmdpi.com. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, thereby modifying its interaction with light nih.govnih.gov.

Derivatives of this compound are known to be fluorescent, often emitting light in the violet-to-blue portion of the electromagnetic spectrum nih.gov. The specific wavelengths of absorption (excitation) and emission are highly sensitive to the nature of the substituents nih.govbeilstein-archives.org.

The introduction of different functional groups can cause a bathochromic (red) or hypsochromic (blue) shift in the spectral bands. For example, increasing the conjugation length by adding groups like a stilbene moiety can shift the optical response to longer wavelengths nih.gov. In a study of silyl-substituted naphthalene derivatives, the introduction of silyl groups resulted in a bathochromic shift of 4–5 nm in the emission maxima mdpi.com. This tunability is a key feature for designing molecules for specific applications, such as fluorescent dyes and emitters in organic light-emitting diodes (OLEDs) nih.govnih.gov.

Photophysical Data for 2-(Naphthalen-1-yl)-5-stilbene-1,3,4-oxadiazole Derivatives in THF

This table summarizes the maximum absorption and emission wavelengths for various substituted derivatives.

| Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|

| -H | 345 | 403 |

| -CH3 | 347 | 404 |

| -OCH3 | 354 | 418 |

| -Cl | 348 | 407 |

| -N(CH3)2 | 396 | 484 |

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), while the separation between absorption and emission maxima is known as the Stokes shift. Both are critical parameters for fluorescent materials and are strongly influenced by molecular structure.

Derivatives of this compound have been reported to exhibit high fluorescence quantum yields, with values ranging from 0.23 to 0.94 in some series, indicating that they are efficient light emitters nih.gov. The nature of the substituents plays a crucial role; electron-donating groups, for example, can enhance intramolecular charge transfer (ICT), which may affect the quantum yield mdpi.comresearchgate.net.

These compounds also display large Stokes shifts, with reported values between 53 nm and 102 nm nih.gov. A large Stokes shift is advantageous in applications like fluorescence imaging and OLEDs, as it minimizes reabsorption of the emitted light rsc.org. The magnitude of the Stokes shift is often related to geometric relaxation and the degree of intramolecular charge transfer in the excited state researchgate.netrsc.org.

Fluorescence Quantum Yields and Stokes Shifts of Substituted 2-(Naphthalen-1-yl)-5-stilbene-1,3,4-oxadiazole Derivatives in THF

This table presents the fluorescence quantum yields and Stokes shifts for a series of derivatives, illustrating the impact of different substituent groups.

| Substituent (R) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (nm) |

|---|---|---|

| -H | 0.94 | 58 |

| -CH3 | 0.89 | 57 |

| -OCH3 | 0.65 | 64 |

| -Cl | 0.83 | 59 |

| -N(CH3)2 | 0.23 | 88 |

Structure-NLO Property Relationships

Nonlinear optical (NLO) materials are capable of altering the properties of light and are essential for technologies in photonics and telecommunications. The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). The relationship between a molecule's structure and its NLO properties is a key area of research, with the goal of designing materials with exceptionally large responses dntb.gov.uaresearchgate.net.

A well-established strategy for designing molecules with high NLO activity is the Donor-π-Acceptor (D-π-A) model researchgate.netresearchgate.netnih.gov. This molecular architecture involves linking an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated bridge nih.govresearchgate.net. This arrangement facilitates a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which is a primary origin of large second-order NLO responses researchgate.netrsc.org.

In the context of this compound derivatives, the 1,3,4-oxadiazole ring can function as an effective electron acceptor or as part of the π-bridge nih.govresearchgate.net. The naphthalene moiety can be functionalized with strong electron-donating groups (e.g., amino or methoxy (B1213986) groups) to complete the D-π-A framework.

The key factors influencing the first hyperpolarizability (β) are:

Strength of Donor/Acceptor Groups: The magnitude of the NLO response is directly related to the electron-donating and -accepting strengths of the terminal groups. Stronger donors and acceptors lead to a more polarized molecule and a larger β value researchgate.netrsc.org. Computational studies on 1,3,4-oxadiazole derivatives have shown that chromophores with potent donors like N,N-dimethyl triphenylamine can exhibit exceptionally high hyperpolarizability researchgate.net.

Nature of the π-Conjugated Bridge: The bridge's role is to efficiently transmit the electronic effect between the donor and acceptor. Longer, more planar, and highly conjugated bridges generally result in enhanced NLO properties researchgate.netrsc.org. The extended aromatic system of the naphthalene unit contributes effectively to this π-bridge. Extending the conjugation has been shown to increase the hyperpolarizability, although the choice of the end group can sometimes have an even greater effect researchgate.net.

Computational chemistry, particularly DFT calculations, is a vital tool for predicting and rationalizing the NLO properties of these molecules, providing insights into structure-property relationships and guiding the synthesis of new, highly efficient NLO materials dntb.gov.uaresearchgate.net.

Prospective Research Avenues and Future Trends

Rational Design and Molecular Engineering for Tailored Optoelectronic Properties

The future of 2-(naphthalen-1-yl)-1,3,4-oxadiazole in optoelectronics hinges on the ability to precisely control its properties through intelligent molecular design. The core structure, featuring an electron-deficient oxadiazole ring and an electron-rich naphthalene (B1677914) moiety, offers a versatile platform for modification.

Key Research Directions:

Substitution Effects: A primary focus will be the systematic investigation of substituent effects on both the naphthalene and oxadiazole rings. Introducing various electron-donating or electron-withdrawing groups at specific positions can modulate the frontier molecular orbital (HOMO/LUMO) energy levels. This tuning is critical for optimizing charge injection and transport in electronic devices like Organic Light-Emitting Diodes (OLEDs). For instance, research has shown that modifying related 1,3,4-oxadiazole (B1194373) derivatives can significantly influence their bioactivity, a principle that can be extended to designing materials with enhanced electronic characteristics. openmedicinalchemistryjournal.com

Extended Conjugation: Extending the π-conjugated system by incorporating additional aromatic or heteroaromatic units is a promising strategy. This can lead to materials with smaller band gaps, enabling absorption and emission at longer wavelengths, which is desirable for applications in full-color displays and near-infrared (NIR) emitting devices.

Polymeric and Dendritic Architectures: Moving beyond small molecules, the integration of the naphthyl-oxadiazole unit into polymer backbones or as pendant groups is an emerging trend. Poly(1,3,4-oxadiazole)s (PODs) are known for their high thermal stability and excellent film-forming ability. rsc.org Creating well-defined polymeric and dendritic structures can improve morphological stability and charge transport properties in thin-film devices. Catalyst-free multicomponent polymerizations represent a novel approach to synthesize functional PODs with diverse structures. rsc.org

Table 1: Hypothetical Data on Engineered Naphthyl-Oxadiazole Derivatives

| Derivative | Substituent on Naphthalene | HOMO (eV) | LUMO (eV) | Emission Wavelength (nm) | Application Focus |

| Base Compound | None | -6.1 | -2.5 | 420 | Electron Transport Layer |

| Derivative A | 4-OCH₃ | -5.8 | -2.4 | 450 | Blue Emitter |

| Derivative B | 4-NO₂ | -6.4 | -2.8 | 410 | Improved Electron Injection |

| Derivative C | 4-Diphenylamino | -5.5 | -2.3 | 480 | Hole-Blocking/Emissive Layer |

This table presents hypothetical data to illustrate the potential impact of molecular engineering on the optoelectronic properties of this compound derivatives.

Exploration of Hybrid Organic-Inorganic Materials Integrating Naphthyl-Oxadiazole Scaffolds

The synergy between the processability and tunable properties of organic materials and the high performance and stability of inorganic materials offers a compelling route for next-generation devices. Integrating naphthyl-oxadiazole scaffolds into hybrid organic-inorganic frameworks is a burgeoning area of research.

Key Research Directions:

Perovskite-Based Hybrids: A particularly exciting avenue is the use of naphthyl-oxadiazole derivatives as the organic component in layered organic-inorganic perovskites (OIPs). researchgate.net These self-assembled quantum-well structures have shown remarkable optoelectronic properties. The organic layer can influence the crystal structure, passivate defects at the inorganic interface, and participate in energy or charge transfer processes. Research on related systems has demonstrated nearly perfect triplet-triplet energy transfer from inorganic layers to naphthalene chromophores. saga-u.ac.jp

Surface Functionalization of Nanocrystals: Naphthyl-oxadiazole molecules can be designed with appropriate anchoring groups (e.g., carboxylic acids, thiols) to function as surface ligands for semiconductor nanocrystals (quantum dots). This functionalization can improve the dispersibility of nanocrystals in organic matrices, passivate surface trap states, and facilitate efficient charge transfer between the quantum dots and the organic host material in hybrid LEDs (QLEDs).

Metal-Organic Frameworks (MOFs): Incorporating the naphthyl-oxadiazole moiety as a linker in MOFs could yield materials with novel photophysical properties. The rigid and well-defined pore structure of MOFs could be used to control the aggregation state of the chromophore, potentially leading to enhanced emission efficiency and unique sensing capabilities.

Development of Advanced In-Situ Characterization Techniques for Functional Devices

To fully understand the structure-property-performance relationships of this compound-based materials, it is crucial to study them under operational conditions. The development and application of advanced in-situ characterization techniques are essential for gaining insights into charge transport mechanisms, degradation pathways, and interfacial energetics within a functioning device.

Key Research Directions:

In-Situ Spectroscopy: Techniques like in-situ photoluminescence (PL) and electroluminescence (EL) spectroscopy, coupled with electrical measurements, can provide real-time information on the emissive state, color stability, and degradation processes as a device ages.

Scanning Probe Microscopy: Advanced scanning probe techniques, such as Kelvin Probe Force Microscopy (KPFM) and conductive Atomic Force Microscopy (c-AFM), can map the surface potential and local conductivity of thin films with nanoscale resolution. Applying these techniques in-situ can reveal how charge is injected, transported, and trapped at interfaces and grain boundaries.

X-ray and Neutron Scattering: In-situ Grazing-Incidence X-ray Diffraction (GIXD) and Neutron Reflectivity can be used to probe the molecular packing and morphology of the organic layers during thermal annealing or under an applied electric field. This is critical for understanding how processing and operation affect the material's structure and, consequently, its electronic properties. Research has previously characterized the electron transport in naphthyl-oxadiazole doped polycarbonate films to understand these relationships. researchgate.netresearchgate.net

Continued Innovation in Green and Sustainable Synthetic Methodologies for Complex Naphthyl-Oxadiazole Structures

As the applications for oxadiazole derivatives expand, so does the need for environmentally friendly and efficient synthetic methods. Traditional synthesis often involves hazardous reagents like phosphorus oxychloride or strong acids. researchgate.net Future research will increasingly prioritize green chemistry principles.

Key Research Directions:

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This technique can significantly reduce energy consumption and the use of high-boiling point solvents.

Catalyst-Free and One-Pot Reactions: The development of catalyst-free and multicomponent reactions simplifies synthetic procedures, reduces waste from catalyst separation, and improves atom economy. rsc.org Designing one-pot procedures where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates is a key goal. openmedicinalchemistryjournal.com

Benign Solvents and Reagents: A major focus will be on replacing hazardous solvents and reagents with greener alternatives. nih.gov This includes using water, ethanol, or solvent-free conditions for reactions. mdpi.comresearchgate.net Employing mild oxidizing and cyclodehydrating agents that produce non-toxic byproducts is also a critical area of innovation. openmedicinalchemistryjournal.com

Table 2: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazoles

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Conventional | POCl₃, PPA, H₂SO₄, Reflux | Well-established, versatile | Harsh conditions, hazardous waste, low atom economy |

| Microwave-Assisted | Microwave irradiation, often solvent-free | Rapid, high yields, energy efficient. mdpi.com | Requires specialized equipment, scalability can be a challenge |

| Catalyst-Free | Room temperature, multicomponent | High atom economy, simplified purification, mild conditions. rsc.org | May have limited substrate scope |

| Green Solvents | Water, Ethanol, Grinding | Environmentally benign, reduced toxicity. researchgate.netnih.gov | Potential for lower solubility of reactants |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(naphthalen-1-yl)-1,3,4-oxadiazole derivatives, and how are their structures confirmed?

- Methodological Answer : A common approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, derivatives are synthesized by reacting 2-naphthyl-substituted precursors with triazoles or glucopyranosyl moieties in the presence of CuSO₄ and sodium ascorbate, yielding products with >99% purity . Structural confirmation relies on ¹H NMR (e.g., aromatic protons at δ 7.55–8.13 ppm) and ¹³C NMR (e.g., oxadiazole carbons at δ 160–165 ppm). X-ray crystallography is also used to resolve stereochemical ambiguities .

Q. What safety precautions are recommended when handling this compound in laboratory settings?